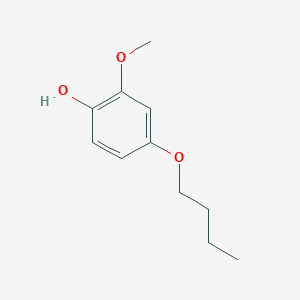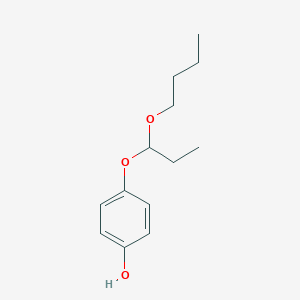
4-Butoxy-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butoxy-2-methoxyphenol is an organic compound belonging to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is known for its unique chemical structure, which includes a butoxy group (-O-C4H9) and a methoxy group (-O-CH3) attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-2-methoxyphenol typically involves the alkylation of 2-methoxyphenol (guaiacol) with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or ethanol. The general reaction scheme is as follows:
2-Methoxyphenol+Butyl Bromide→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced separation techniques like distillation and crystallization are often employed to achieve efficient production.
化学反応の分析
Types of Reactions: 4-Butoxy-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated phenols
科学的研究の応用
4-Butoxy-2-methoxyphenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Industry: Used in the production of fragrances, flavors, and as a stabilizer in certain formulations.
作用機序
The mechanism of action of 4-Butoxy-2-methoxyphenol is primarily related to its antioxidant properties. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This antioxidant activity is crucial in mitigating oxidative stress-related diseases.
類似化合物との比較
Eugenol (4-allyl-2-methoxyphenol): Known for its antimicrobial and anti-inflammatory properties.
Guaiacol (2-methoxyphenol): Used as a precursor in the synthesis of various pharmaceuticals and flavoring agents.
Uniqueness: 4-Butoxy-2-methoxyphenol is unique due to the presence of both butoxy and methoxy groups, which enhance its lipophilicity and potential biological activity compared to other phenolic compounds.
特性
CAS番号 |
833445-78-6 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC名 |
4-butoxy-2-methoxyphenol |
InChI |
InChI=1S/C11H16O3/c1-3-4-7-14-9-5-6-10(12)11(8-9)13-2/h5-6,8,12H,3-4,7H2,1-2H3 |
InChIキー |
LUCJGAGJVQJIOE-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC(=C(C=C1)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl-](/img/structure/B14203205.png)




![[5-(Cyclohex-2-en-1-ylidene)pent-4-en-1-yl]benzene](/img/structure/B14203214.png)
![Benzene, 1-bromo-2-[(1R)-1-(ethylthio)ethyl]-](/img/structure/B14203218.png)
amino}-1-diazonioprop-1-en-2-olate](/img/structure/B14203220.png)

![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-methylbenzamide](/img/structure/B14203231.png)
![5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14203234.png)


![1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]ethan-1-one](/img/structure/B14203253.png)
